Nikethamide (Standard)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYVXEGFNDZQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Record name | NICETHAMID | |
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DSSTOX Substance ID |
DTXSID9046524 | |
| Record name | N,N-Diethylnicotinamide | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicethamid appears as clear light yellow viscous liquid or crystalline solid. Slightly bitter taste followed by a faint sensation of the warmth. (NTP, 1992) | |
| Record name | NICETHAMID | |
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Boiling Point |
565 to 572 °F at 760 mmHg (some decomposition) (NTP, 1992) | |
| Record name | NICETHAMID | |
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Flash Point |
235 °F (NTP, 1992) | |
| Record name | NICETHAMID | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | NICETHAMID | |
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Density |
1.058 to 1.066 at 77 °F (NTP, 1992) | |
| Record name | NICETHAMID | |
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CAS No. |
59-26-7 | |
| Record name | NICETHAMID | |
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| Record name | N,N-Diethylnicotinamide | |
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| Record name | Nikethamide [INN:BAN:NF] | |
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| Record name | Nikethamide | |
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| Record name | Nikethamide | |
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| Record name | N,N-Diethylnicotinamide | |
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| Record name | Nikethamide | |
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| Record name | NIKETHAMIDE | |
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Melting Point |
75 to 79 °F (NTP, 1992) | |
| Record name | NICETHAMID | |
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Historical Scientific Investigations and Early Research Paradigms of Nikethamide
Inception and Initial Scientific Reporting
Nikethamide was first described in 1922. woodlibrarymuseum.org It was developed by the Swiss pharmaceutical company Ciba and marketed under the trade name Coramine. woodlibrarymuseum.org Structurally, it is the diethylamide derivative of nicotinic acid (pyridine-3-carboxylic acid). Initial scientific reporting focused on its stimulant effects on both the circulatory and respiratory systems. woodlibrarymuseum.org
Pioneering Neuropharmacological and Respiratory Research Efforts
Early neuropharmacological studies also investigated its synaptic effects. For example, research published in 1973 explored the synaptic facilitatory action of nikethamide. nih.gov Another study examined the neuropharmacological effect of substances by observing their impact on nikethamide-induced toxicity in mice, where nikethamide at high doses caused death, and the time to death was delayed by the administration of certain fractions. researchgate.net Nikethamide was also used as a known CNS stimulant in studies investigating the effects of other compounds in tests like the force swimming test, where nikethamide-treated mice showed increased swimming tendency. researchgate.netresearchgate.net
Role in the Development of Analeptic Research
Nikethamide played a significant role in the development and application of analeptics, a class of drugs used to stimulate the central nervous system, particularly the respiratory center. Analeptics were historically used to counteract central nervous system and respiratory depression, notably in cases of drug overdose. nih.govwikipedia.orgamu.edu.az Following their introduction in the early 20th century, analeptics like nikethamide were employed to address the life-threatening issue of barbiturate (B1230296) overdose. wikipedia.orgamu.edu.aztandfonline.com From the 1930s to the 1960s, synthetic analeptics, including nikethamide, pentylenetetrazol, bemegride (B1667925), amphetamine, and methylphenidate, became prominent in treating barbiturate overdose, replacing earlier natural stimulants such as camphor (B46023) and caffeine (B1668208). wikipedia.orgamu.edu.aztandfonline.com Nikethamide was considered one of the respiratory analeptics available during this period. nih.gov While analeptics were used for various clinical purposes for over 200 years, their primary applications included addressing CNS/respiratory depression or coma, severe CNS/respiratory depression from drug overdose, poisoning, and moderate respiratory depression from anesthetics or peri- and post-operative drugs. nih.gov Nikethamide was specifically used to stimulate respiration in the context of barbiturate toxicity nih.gov and was also found useful in managing respiratory insufficiency in chronic obstructive pulmonary disease. rjptonline.org
Contextualization within Broader Central Nervous System Stimulant Research
Nikethamide was part of a broader landscape of central nervous system stimulant research. Early respiratory stimulants included generalized non-selective CNS stimulants. nih.gov Before the widespread use of synthetic analeptics, naturally occurring stimulants like strychnine, camphor, and caffeine were used. nih.govwikipedia.orgamu.edu.azrjptonline.org Strychnine, known for centuries, was one of the first analeptics used to stimulate respiration, acting by antagonizing the inhibitory neurotransmitter glycine. nih.govwikipedia.orgamu.edu.az Amphetamines were introduced in the 1930s as respiratory stimulants, primarily for asthma and nasal congestion, and were also used to reverse morphine-induced respiratory depression. nih.gov Nikethamide was sometimes compared to other stimulants in terms of efficacy; for instance, a 1948 study found picrotoxin (B1677862) to be more effective than amphetamine and nikethamide for respiratory stimulation. nih.gov The development of nikethamide occurred within a period of active investigation into compounds that could stimulate the nervous system for therapeutic purposes.
Influence on Subsequent Pharmacological Discoveries and Methodologies
While the direct influence of nikethamide on subsequent pharmacological discoveries is not as extensively documented as its role as an analeptic, its study contributed to the understanding of central nervous system stimulation and respiratory control. Research into nikethamide, alongside other analeptics, highlighted the complexities of stimulating respiratory function and the potential risks associated with generalized CNS stimulation, such as convulsions. nih.govwikipedia.orgamu.edu.azrjptonline.org The limitations of analeptics like nikethamide, including their narrow therapeutic window and short duration of action, ultimately spurred the search for more selective and safer respiratory stimulants. nih.govrjptonline.org The decline in the use of older analeptics by the late 1960s was partly due to controlled studies that showed only minimal improvements and short duration of action, as well as the development of improved ventilation techniques. woodlibrarymuseum.orgnih.govresearchgate.net The historical use and eventual decline of nikethamide, therefore, informed the pharmacological community about the challenges and requirements for developing effective and safe respiratory support methods, influencing the direction towards alternative treatments and technologies. The study of nikethamide's mechanism, particularly its interaction with sodium channels and the PKC pathway, represents an early exploration into the cellular targets of respiratory stimulants researchgate.netlifesciencesite.com, contributing to the foundational knowledge in neuropharmacology. Furthermore, nikethamide was structurally related to lysergic acid diethylamide (LSD-25), and in 1938, Albert Hofmann synthesized LSD-25 with the objective of developing an analeptic, noting this structural relationship nih.govlindushealth.com. This highlights how research into compounds like nikethamide could intersect with and influence investigations in seemingly disparate areas of pharmacology.
Data Tables
Based on the search results, a direct comparative data table of detailed research findings across different studies is challenging due to the varied nature and reporting styles of the historical research mentioned. However, key findings regarding its properties and comparisons with other analeptics can be summarized.
| Property/Comparison | Finding/Context | Source(s) |
| Year First Described/Synthesized | 1922 woodlibrarymuseum.org / 1925 | woodlibrarymuseum.org |
| Trade Name | Coramine, Cora-Drops patsnap.com | patsnap.com |
| Chemical Structure | N,N-diethylpyridine-3-carboxamide (Diethylamide derivative of nicotinic acid) chemeurope.com | chemeurope.com |
| Primary Mechanism | Stimulates respiratory centers in the medulla oblongata; increases rate and depth of respiration; modulates sodium currents via PKC pathways. | patsnap.compatsnap.comresearchgate.netlifesciencesite.com |
| Therapeutic Index (Convulsant-to-Respiratory Stimulant Ratio) | 18:1 | |
| Duration of Action (Intravenous) | Approximately 30 minutes | |
| Comparison with Picrotoxin | Picrotoxin found more effective for respiratory stimulation in a 1948 study. nih.gov | nih.gov |
| Comparison with Leptazol | Suggested in the 1940s that Leptazol should replace nikethamide and picrotoxin as it was less toxic. nih.gov | nih.gov |
| Comparison with Doxapram (B1670896) | Doxapram found superior in stimulating respiration in a 1967 study. nih.gov | nih.gov |
| Comparison with Bemegride | Bemegride considered to have higher activity than Nikethamide and Camphor. amu.edu.az | amu.edu.az |
Detailed Research Findings (Examples from Search Results)
A 1948 study indicated that picrotoxin was more effective than amphetamine and nikethamide for respiratory stimulation. nih.gov
Research in the 1940s suggested that Leptazol (pentamethylenetetrazole) should be used instead of picrotoxin and nikethamide due to its lower toxicity. nih.gov However, further research did not support Leptazol as a safe and significant respiratory stimulant. nih.gov
A controlled study in 1969 on nikethamide, dimefline, and prethcamide (B10859687) in chronic respiratory failure did not document significant changes in action or efficacy, showing only "minimal" improvements and a very short duration of action. nih.govresearchgate.net
A double-blind study in 1967 comparing doxapram hydrochloride, nikethamide, prethcamide, amiphenazole, and ethamivan (B1671384) found doxapram to be superior in stimulating respiration. nih.gov
In vitro studies on neonatal rats suggested nikethamide increases persistent and transient sodium current of inspiratory neurons and increases the concentration of PKC in the medial area of the nucleus retrofacialis (mNRF). researchgate.netlifesciencesite.com It was found to make sodium channels open at a lower membrane potential and close at a higher membrane potential, increasing open lasting time and open probability via the PKC pathway. researchgate.netlifesciencesite.com
Mechanistic Elucidation of Nikethamide at Molecular and Cellular Levels
Central Nervous System Target Identification and Characterization
Nikethamide exerts its primary effects by stimulating the CNS, with a particular focus on the brainstem, which controls vital functions like respiration. patsnap.comshreejipharmaintl.com This stimulation enhances the respiratory drive. shreejipharmaintl.com
Medullary Respiratory Center Activation Pathways
The primary site of action for Nikethamide is the medulla oblongata, a key part of the brainstem that regulates breathing. patsnap.compatsnap.com By stimulating the medullary respiratory center, Nikethamide increases the rate and depth of breathing, thereby improving ventilation. patsnap.comshreejipharmaintl.com Research suggests that Nikethamide may modulate sodium currents via protein kinase C (PKC) pathways to achieve this stimulation. Studies in neonatal rats have shown that Nikethamide increases both persistent and transient sodium currents in inspiratory neurons within the medial area of the nucleus retrofacialis (mNRF), a region involved in respiratory rhythmogenesis. lifesciencesite.comresearchgate.net This effect is associated with shifts in the steady activation and inactivation curves of sodium channels, leading to increased open duration and probability of these channels via the PKC pathway. lifesciencesite.comresearchgate.net Nikethamide has been shown to increase the concentration of PKC in mNRF neurons. lifesciencesite.comresearchgate.net
Neurotransmitter System Modulation
Nikethamide is believed to modulate the activity of various neurotransmitters and receptors within the CNS. patsnap.com
Interactions with Nicotinic Acetylcholine (B1216132) Receptors
While the exact nature of the interaction is not fully understood, Nikethamide is thought to interact with nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels found in both the CNS and peripheral nervous system, playing roles in various physiological processes. mdpi.comfrontiersin.orgmdpi.com Different subtypes of nAChRs exist, formed by various combinations of alpha and beta subunits. mdpi.comfrontiersin.org
Gamma-Aminobutyric Acid (GABA) System Modulation
Nikethamide has been reported to act as a CNS stimulant by inhibiting the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. ontosight.ai GABA exerts its inhibitory effects by binding to GABA receptors, such as GABAA receptors, which are ligand-gated ion channels. lkouniv.ac.inwikipedia.org Binding of GABA to GABAA receptors increases chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. lkouniv.ac.inwikipedia.org By potentially inhibiting GABAergic activity, Nikethamide could increase neuronal firing, contributing to its stimulant effects on respiration. Studies in neonatal rats suggest that the respiratory enhancement induced by Nikethamide in medullary slices can be partially mediated by the GABAA receptor. nih.gov
Other Putative Neurotransmitter Involvement
Beyond nicotinic acetylcholine and GABA systems, Nikethamide may influence other neurotransmitter systems. Research in poultry suggests that Nikethamide administration can increase the levels of dopamine (B1211576) and nor-epinephrine in certain parts of the brain. ijpp.com These catecholamines are generally considered excitatory neurotransmitters in the poultry brain. ijpp.com Furthermore, studies investigating respiratory rhythmogenesis have explored the potential involvement of 5-HT (serotonin) receptors, specifically 5-HT2A receptors, in the effects of Nikethamide. researchgate.net Research indicates that Nikethamide may increase respiration-related rhythmic discharge activity partly via 5-HT2A receptors. researchgate.net
Chemoreceptor Sensitivity Enhancement Mechanisms
Nikethamide is thought to enhance the sensitivity of chemoreceptors that detect levels of carbon dioxide and oxygen in the blood. patsnap.comshreejipharmaintl.com These chemoreceptors, located in structures like the carotid sinus and aortic body, send signals to the respiratory centers in the brainstem when activated, prompting an increase in respiratory activity. patsnap.comabmole.comqhdwyp.com By increasing the sensitivity of these chemoreceptors, Nikethamide can enhance the body's response to changes in blood gas levels, further stimulating respiration. patsnap.comabmole.comqhdwyp.com
Intracellular Signaling Cascades
Studies suggest that nikethamide influences intracellular signaling, notably through the activation of the Protein Kinase C (PKC) pathway. researchgate.netlifesciencesite.com This activation appears to play a role in mediating some of nikethamide's effects on neuronal activity. researchgate.netlifesciencesite.com
Protein Kinase C (PKC) Pathway Activation
Research indicates that nikethamide increases the concentration of PKC in neurons, specifically in the medial area of the nucleus retrofacialis (mNRF) of neonatal rats. researchgate.netlifesciencesite.com PKC is a family of serine/threonine protein kinases involved in various cellular activities, including the regulation of ion channels. nih.govmdpi.comcellsignal.com Activation of conventional and novel PKC isoforms typically requires cofactors such as diacylglycerol (DAG) and Ca²⁺. mdpi.comcellsignal.com One proposed mechanism suggests that nikethamide may increase reactive oxygen species (ROS) levels, which in turn can activate PKC. lifesciencesite.com
Data from a study on neonatal rat mNRF neurons demonstrated a notable increase in PKC concentration following incubation with nikethamide:
| Group | PKC Concentration (Arbitrary Units) | Standard Error |
| Control | 0.24 | 0.010 |
| Nikethamide | 0.31 | 0.014 |
This increase in PKC concentration was reported to be 29.24% higher in the nikethamide group compared to the control group (P < 0.05). lifesciencesite.com
Ion Channel Modulation, including Sodium Currents in Neurons
Nikethamide has been shown to modulate ion channels, particularly sodium channels in inspiratory neurons. researchgate.netlifesciencesite.com This modulation contributes to the increased excitability of these neurons. lifesciencesite.com
Specifically, nikethamide enhances both persistent and transient sodium currents in inspiratory neurons. researchgate.netlifesciencesite.com This effect involves altering the voltage-dependent gating of sodium channels. Nikethamide shifts the steady-state activation curves towards more negative potentials (hyperpolarization) and the steady-state inactivation curves towards more positive potentials (depolarization). lifesciencesite.com This results in the sodium channel opening at a lower membrane potential and closing at a higher membrane potential, effectively increasing the open duration and probability of the sodium channel. researchgate.netlifesciencesite.com
Research using whole-cell patch-clamp recordings on neonatal rat mNRF inspiratory neurons provided detailed findings on the effect of nikethamide on sodium channel activation curves:
| Parameter | Absence of Nikethamide (mV) | Presence of Nikethamide (mV) | P-value |
| V1/2 (Activation) | -34.49 ± 0.73 | -40.45 ± 2.00 | < 0.05 |
| Slope Factor κ | 5.67 ± 0.47 | 4.54 ± 0.32 | < 0.05 |
These data indicate a statistically significant shift in the half-maximal activation voltage (V1/2) to a more negative potential and a change in the slope factor (κ) in the presence of nikethamide, consistent with increased channel excitability. lifesciencesite.com The modulation of sodium channels by nikethamide is suggested to occur via the PKC pathway. researchgate.netlifesciencesite.com
Bioenergetic and Metabolic Impact
Investigations into the metabolic effects of nikethamide suggest it can influence cellular bioenergetics, particularly concerning mitochondrial function and oxidative metabolism. researchgate.netekb.eg
Mitochondrial Respiratory Chain Interference
Studies have indicated that nikethamide can interfere with the mitochondrial respiratory chain. researchgate.netekb.eg Specifically, research on rabbit cerebral cortex mitochondria demonstrated that nikethamide inhibits the transport of hydrogen and electrons by the respiratory chain. researchgate.netekb.eg
This inhibitory effect was observed on the oxidation of endogenous substrates and exogenous glutamate, regardless of whether the process was coupled with phosphorylation or uncoupled by 2,4-dinitrophenol (B41442) (DNP). researchgate.net However, nikethamide did not reduce the respiratory activity of mitochondria when succinate (B1194679) was used as the substrate. researchgate.net
These findings suggest that nikethamide's action on cortical tissue involves inhibiting the activity of mitochondrial dehydrogenases that utilize oxidized nicotinamide-adenine dinucleotide (NAD⁺) as a coenzyme. researchgate.net
Oxidative Metabolism Perturbations
Consistent with its effects on the mitochondrial respiratory chain, nikethamide has been shown to perturb oxidative metabolism. researchgate.net The inhibition of NAD⁺-dependent mitochondrial dehydrogenases leads to a reduction in the oxidation of substrates that feed electrons into the respiratory chain via NAD⁺. researchgate.net
Research on rabbit cerebral cortex mitochondria provides specific details on the impact of nikethamide on oxygen consumption with different substrates:
| Substrate | Effect of Nikethamide on Oxygen Consumption |
| Endogenous Substrates | Inhibited |
| Glutamate | Inhibited |
| Succinate | No significant reduction |
This differential effect based on the substrate utilized highlights the specificity of nikethamide's interference with particular points in the oxidative phosphorylation pathway. researchgate.net
Pharmacodynamic Profiling of Nikethamide
Respiratory System Dynamics
The primary therapeutic application of nikethamide historically centered on its ability to stimulate respiration. shreejipharmainternational.comnih.gov This effect is mediated through its action on the respiratory centers in the brainstem and potentially by enhancing the sensitivity of chemoreceptors that detect blood gas levels. patsnap.com
Effects on Arterial Partial Pressure of Carbon Dioxide (pCO2)
The increase in minute ventilation induced by nikethamide leads to enhanced elimination of carbon dioxide from the bloodstream. This results in a decrease in arterial partial pressure of carbon dioxide (pCO2). researchgate.net Lowering pCO2 contributes to improving acid-base balance in the blood. Laboratory studies in patients with acute respiratory failure revealed varied degrees of arterial pCO2 decrease following nikethamide administration. researchgate.net
Influence on Minute Ventilation and Oxyhemoglobin Saturation
Nikethamide's stimulation of respiratory rate and tidal volume directly increases minute ventilation, which is the total volume of gas inhaled or exhaled per minute. tccc.org.uaresearchgate.net This improved ventilation facilitates better gas exchange in the lungs, leading to an improvement in oxyhemoglobin saturation. researchgate.net Oxyhemoglobin saturation refers to the percentage of hemoglobin binding sites in the bloodstream occupied by oxygen. tccc.org.ua Research in patients with acute respiratory failure indicated improvement in minute ventilation and oxyhemoglobin saturation after nikethamide administration. researchgate.net Nikethamide was also observed to correct hypoventilation induced by oxygen breathing. researchgate.net
Data Table: Effects of Nikethamide on Respiratory Parameters (Based on clinical study in patients with acute respiratory failure researchgate.net)
| Parameter | Observed Effect After Nikethamide Administration |
| Respiratory Rate | Increased |
| Tidal Volume | Increased |
| Arterial pCO2 | Decreased (varied degrees) |
| Minute Ventilation | Improved |
| Oxyhemoglobin Saturation | Improved |
Neurophysiological Responses
Beyond its primary effects on respiration, nikethamide also influences the central nervous system, contributing to neurophysiological responses such as enhanced arousal and alterations in cerebral oxygenation dynamics. patsnap.commedtigo.com
Arousal and Alertness Enhancement Mechanisms
Nikethamide is a CNS stimulant and has been noted to affect regions of the brain involved in arousal and alertness. patsnap.commedtigo.com Patients administered nikethamide have reported feeling more awake and energized. patsnap.com This stimulating property was historically utilized to counteract drowsiness and fatigue. medtigo.com The exact molecular mechanisms underlying these effects are not fully understood but are believed to involve the modulation of neurotransmitters and receptors within the CNS. patsnap.com Studies on the effects of central stimulant drugs on acetylcholine (B1216132) release from the rat cerebral cortex showed that nikethamide increased the release of acetylcholine. scispace.com
Cerebral Oxygenation Dynamics
By improving ventilation and subsequently increasing oxyhemoglobin saturation and decreasing arterial pCO2, nikethamide can influence cerebral oxygenation. Improved oxygenation and facilitated CO2 elimination can enhance cerebral blood flow and metabolism, particularly in situations of respiratory compromise. Studies have suggested that this compound, when administered, can lead to improved mental lucidity, which is attributed to enhanced cerebral oxygenation. researchgate.net
Synaptic Facilitation and Reflex Modulation
Nikethamide exerts effects on the central nervous system, contributing to its stimulant properties. While the precise molecular mechanisms are not fully elucidated, research indicates that nikethamide may modulate the activity of neurotransmitters and receptors within the CNS. patsnap.com Studies have explored its influence on synaptic transmission and reflex pathways. For instance, research in cats has investigated the modification of spinal transmission by nikethamide, examining its effects on neurons and synaptic transmission in the lumbosacral region. nih.gov This suggests a potential for nikethamide to influence synaptic facilitation and modulate reflex responses at the spinal cord level.
Cardiovascular System Responses
Nikethamide can affect the cardiovascular system, leading to changes in heart rate, contractility, and blood pressure. ontosight.aipatsnap.com
Chronotropic and Inotropic Effects
Nikethamide has been observed to influence heart rate (chronotropic effect) and myocardial contractility (inotropic effect). medchemexpress.comcloudfront.net Studies have investigated the cardiac actions of nikethamide, including its effect on coronary blood flow and cardiac oxygen metabolism. nih.govnih.gov While some research suggests an increase in heart rate and blood pressure, particularly at higher doses, the specific chronotropic and inotropic responses can be complex and may vary depending on the physiological state and dose. ontosight.aipatsnap.com
Vasomotor Activity and Blood Pressure Regulation
Nikethamide can influence vasomotor activity, which in turn affects blood pressure regulation. ontosight.ai Research indicates that nikethamide tends to produce vasodepressor effects, although a transient fall in blood pressure followed by immediate recovery has been observed in some animal studies. ial.sp.gov.br The regulation of vasomotor activity involves complex neural pathways, including areas in the brainstem like the medulla oblongata, which is a primary site of action for nikethamide. patsnap.comnih.gov
Comparative Pharmacodynamic Studies with Related Analeptics
Comparative studies have examined the pharmacodynamic profiles of nikethamide alongside other analeptics to understand their differential effects and mechanisms.
Differential Effects in Animal Models
Studies in various animal models, including rats, cats, dogs, and rabbits, have compared the analeptic effects of nikethamide with other compounds such as pentylenetetrazol and anacardiol. ial.sp.gov.br These studies have shown differential responses in terms of respiratory stimulation and effects on blood pressure. For example, while pentylenetetrazol showed a clear-cut analeptic effect, nikethamide was found to be mildly effective, with a depressor component limiting its use in some contexts. ial.sp.gov.br Comparative data on the effects of these analeptics on respiration and blood pressure in different animal species highlight the variations in their pharmacodynamic profiles.
| Drug | Species | Respiratory Effect | Blood Pressure Effect |
| Nikethamide | Rats | Mildly effective analeptic | Depressor component |
| Nikethamide | Dogs | Increased respiratory amplitude/frequency | Weak decrease |
| Nikethamide | Rabbits | Transient fall with immediate recovery | Transient fall with immediate recovery |
| Pentylenetetrazol | Rats | Clear cut analeptic effect | Pressor effects |
| Pentylenetetrazol | Dogs | Increased respiratory amplitude/frequency | Not specified |
| Pentylenetetrazol | Rabbits | Increased respiratory rhythm/blood pressure | Increased respiratory rhythm/blood pressure |
| Anacardiol | Rats | Irregular, induced abnormal patterns | Initial fall, returning to initial or lower |
| Anacardiol | Dogs | No effect or induced apnea (B1277953) | Initial fall, returning to initial or lower |
| Anacardiol | Rabbits | Improved respiration (not reproducible) | Mainly pressor, induced apnea with fall |
Note: Data compiled from search result ial.sp.gov.br. Effects may vary based on dose and experimental conditions.
Neuropharmacological Investigations of Nikethamide
Central Nervous System Excitatory Effects
As a CNS stimulant, Nikethamide can induce a range of excitatory effects. medex.com.bdpatsnap.com These effects are dose-dependent, with higher doses leading to more pronounced stimulation. patsnap.com
Induction of Agitation and Restlessness
Nikethamide's stimulant properties can manifest as neurological side effects, including anxiety, restlessness, and insomnia. patsnap.com These effects are a direct consequence of its action on the central nervous system. patsnap.com
Neurophysiological Underpinnings of Seizure Activity
At higher doses, Nikethamide can lead to more severe neurological effects, including convulsions or seizures. medex.com.bdpatsnap.com The exact molecular mechanism for Nikethamide's seizure-inducing activity is not fully understood, but it is believed to involve the modulation of neurotransmitters and receptors within the CNS. patsnap.com Seizures are generally understood to occur when there is an imbalance between excitatory and inhibitory activity in the brain, with an excess of excitation. sgul.ac.ukekb.eg While Nikethamide is known to have excitatory effects, its specific interaction with the complex neurophysiological pathways governing seizure activity requires further detailed investigation.
Interactions with Central Depressants
Nikethamide has been studied for its ability to counteract the effects of central nervous system depressants. Historically, it was used as a medical countermeasure against tranquilizer overdoses. wikipedia.orgwikidoc.org
Reversal of Sedation and Hypnosis in Experimental Models
Research in experimental models has explored Nikethamide's capacity to reverse sedation and hypnosis induced by central depressants. Studies involving central depressants like barbiturates have investigated the effects of analeptics, including Nikethamide, on parameters such as sleeping time. ijpp.com While some central stimulants like bemegride (B1667925) and picrotoxin (B1677862) have been shown to antagonize the loss of righting reflex produced by phenobarbitone, Nikethamide did not alter the depressant effects of phenobarbitone in one study in mice. nih.gov This suggests that its effectiveness in reversing sedation may vary depending on the specific depressant drug involved.
Modulatory Effects on Drug-Induced Sleep Duration
The influence of Nikethamide on the duration of drug-induced sleep has been examined in experimental settings. In studies investigating the effects of various compounds on sleep induced by substances like pentobarbital (B6593769) or thiopental (B1682321) sodium, Nikethamide has been used as a reference stimulant or as an agent whose effects are modulated by other substances. sid.irresearchgate.netresearchgate.netwho.int For instance, some studies assess the potential sedative or hypnotic effects of test compounds by their ability to prolong sleep induced by a standard hypnotic or to delay the time to death caused by a high dose of Nikethamide, indicating a counteracting effect on Nikethamide's stimulant toxicity. sid.irresearchgate.net
Neurobehavioral Assay Applications
Nikethamide's stimulant properties make it a relevant compound for use in neurobehavioral assays designed to evaluate the effects of other substances on CNS activity. Its ability to induce excitation, restlessness, and even convulsions at higher doses provides a baseline against which the potential sedative, hypnotic, or anticonvulsant effects of novel compounds can be tested in experimental animal models. sid.irresearchgate.netacademicjournals.org For example, the Nikethamide-induced convulsion test is a method used to investigate the anticonvulsant activities of various fractions or extracts by observing their effect on the latency to convulsion or death induced by Nikethamide. researchgate.net Similarly, its effects on locomotion and exploratory activity in tests like the open field test can be used to assess the stimulant or depressant properties of other drugs. academicjournals.org
Use in Light-Dark Box Tests
The light-dark box test is a common apparatus used to assess anxiety-like behavior in rodents. The test is based on the innate aversion of rodents to brightly illuminated areas and their exploratory drive in a novel environment nih.govnih.gov. The apparatus typically consists of a box divided into two compartments: one dark and enclosed, and the other brightly illuminated nih.govnih.gov. Rodents are placed in one compartment (often the dark side) and allowed to freely explore both sides. Parameters measured include the time spent in each compartment and the number of transitions between the compartments nih.gov.
Research utilizing the light-dark box test has investigated the effects of various substances, including Nikethamide, on exploratory behavior and anxiety-like states researchgate.netaensiweb.comscispace.com. Studies have indicated that compounds with stimulant effects, such as Nikethamide, can influence the time mice spend in the light versus dark compartments scispace.com. For instance, in some studies, mice administered Nikethamide spent more time in the light-illuminated space scispace.com. Conversely, substances with depressant effects tend to lead mice to spend longer periods in the dark area scispace.com.
Data from studies involving Nikethamide in the light-dark test have sometimes been presented in the context of evaluating the opposing effects of other compounds. For example, in studies examining the neuropharmacological effects of plant extracts, Nikethamide has been used as a reference compound with known stimulant-like effects in this model researchgate.netaensiweb.comscispace.com. These studies compare the effects of the tested extracts to those of Nikethamide and depressants like diazepam researchgate.netaensiweb.comscispace.com.
While specific quantitative data solely focusing on Nikethamide's dose-response in the light-dark box test across a range of studies is varied and often presented in comparison to other substances, the general finding in these comparative studies is that Nikethamide administration is associated with behavior indicative of reduced anxiety or increased exploration of the aversive (light) compartment researchgate.netaensiweb.comscispace.com. This is in contrast to the effects of depressant compounds, which typically increase the time spent in the dark compartment researchgate.netscispace.com.
Application in Force Swimming Tests
The force swimming test, also known as the Porsolt swim test, is a widely used behavioral test in rodents to assess antidepressant-like activity and behavioral despair nih.govjneurology.com. The test involves placing rodents in an inescapable cylinder filled with water and measuring their immobility time nih.govjneurology.com. Reduced immobility time and increased active behaviors (swimming and climbing) are interpreted as an antidepressant-like effect nih.govjneurology.com.
Nikethamide has been included in studies utilizing the force swimming test, often as a reference compound to characterize the effects of other substances researchgate.netaensiweb.comresearchgate.net. In these studies, Nikethamide administration has been associated with increased swimming tendency and reduced immobility time in mice researchgate.net. This effect is typically contrasted with the results observed for depressant compounds or control groups, which exhibit longer periods of immobility researchgate.netresearchgate.net.
For example, research investigating the neuropharmacological effects of plant extracts has used Nikethamide to demonstrate a stimulant-like profile in the force swimming test researchgate.netaensiweb.comresearchgate.net. These studies report that mice treated with Nikethamide show more active escape behaviors compared to control animals or those treated with substances possessing depressant properties researchgate.netresearchgate.net.
Quantitative data from such comparative studies illustrate the difference in immobility time between groups treated with Nikethamide, control substances, and depressants.
| Treatment Group | Immobility Time (seconds) |
| Control | Value varies by study |
| Nikethamide | Lower than Control |
| Depressant (e.g., Diazepam) | Higher than Control |
Note: Specific numerical values for immobility time vary significantly between studies due to differences in methodology, animal strains, and experimental conditions. The table above represents the general directional effect observed in comparative studies where Nikethamide is used as a stimulant reference.
The results from force swimming tests where Nikethamide is evaluated generally align with its known stimulant properties, indicating a reduction in passive coping behavior (immobility) and an increase in active escape-related behavior (swimming) researchgate.netaensiweb.comresearchgate.net.
Toxicology and Mechanistic Aspects of Nikethamide Safety
Systemic Toxicity Mechanisms
The systemic toxicity of nikethamide is a direct extension of its pharmacological action as a CNS stimulant. At excessive concentrations, the stimulation of vital control centers in the brainstem and the broader nervous system leads to a cascade of pathophysiological responses.
Central Nervous System Overstimulation Pathways
The primary mechanism behind nikethamide-induced CNS toxicity involves the significant neuronal hyperexcitation. Research indicates that the convulsive effects of nikethamide are primarily due to its ability to induce the prolonged opening of voltage-gated sodium channels. wjgnet.com This action alters the sodium ion current, leading to excessive neuronal firing and subsequent seizures. wjgnet.com
Further studies suggest a more complex mechanism involving multiple neurotransmitter systems. Nikethamide's action appears to be modulated through the protein kinase C (PKC) pathway, which influences sodium channel activity. wjgnet.com Specifically, nikethamide can make sodium channels open at a lower membrane potential and close at a higher one, increasing the probability and duration of their open state. Some research also points to the involvement of 5-HT2A receptors, which are endogenously activated to regulate sodium conduction via the PKC pathway, suggesting that nikethamide's stimulatory effects may be partly mediated through this serotonergic system. wjgnet.com
Cardiovascular System Pathophysiological Responses
Nikethamide's stimulant properties extend to the cardiovascular system, where toxicity manifests as a result of excessive sympathetic activation. Overdoses can lead to a significant increase in heart rate and blood pressure. patsnap.com These effects are believed to stem from the drug's action on the medulla oblongata, which controls autonomic functions including heart rate and vascular tone. frontiersin.org The resulting increase in cardiac workload and vascular resistance can precipitate severe cardiovascular events, particularly in individuals with pre-existing conditions. patsnap.com The secondary effects on the cardiovascular system are aimed at stabilizing heart rate and blood pressure in emergencies, but in a toxic scenario, this stimulation becomes excessive. frontiersin.org
Manifestations of Toxicity in Research Models
Animal models have been instrumental in characterizing the toxicological profile of nikethamide, particularly its effects on convulsive thresholds and cardiovascular stability.
Convulsive Thresholds and Seizure Phenomenology
Nikethamide is known to lower the convulsive threshold, and at high doses, it reliably induces seizures in research models. wjgnet.compatsnap.com This pro-convulsant effect is a hallmark of its toxicity. In mouse models, the administration of high-dose nikethamide (e.g., 250 mg/kg) consistently produces convulsive seizures. nih.gov The phenomenology of these seizures typically involves a latency period followed by the onset of clonic and tonic convulsions, which can progress in severity and ultimately lead to mortality.
The table below summarizes findings from a study investigating the effects of Magnesium Sulfate (MgSO₄) on nikethamide-induced seizures in mice, illustrating the baseline convulsive effects of nikethamide.
| Parameter | Control Group (Nikethamide 250 mg/kg) | MgSO₄ Pre-treatment Group (Representative Data) |
| Seizure Latency (minutes) | Shorter | Significantly Prolonged |
| Seizure Severity | High (Severe Convulsions) | Significantly Reduced |
| Seizure Incidence (%) | 100% | Significantly Lower |
| Mortality Rate (%) | High | Significantly Lower |
This table is based on data from studies investigating nikethamide-induced seizures. nih.gov
Cardiac Arrhythmias and Hemodynamic Instability
The following table presents data from a study on the hemodynamic effects of nikethamide in a canine model.
| Hemodynamic Parameter | Baseline | Post-Nikethamide (20 mg/kg IV) |
| Heart Rate (beats/min) | Normal | Increased |
| Systolic Blood Pressure | Normal | Insufficient Change |
| Diastolic Blood Pressure | Normal | Insufficient Change |
| Mean Arterial Pressure | Normal | Insufficient Change |
| Cardiac Output | Normal | Slightly Increased (with combination) |
Data adapted from a study evaluating hemodynamic parameters in dogs. wikipedia.org
Paradoxical Respiratory Depression at High Exposures
While nikethamide is a respiratory stimulant, high doses can lead to a paradoxical and life-threatening outcome: respiratory failure or paralysis. wjgnet.compillintrip.com This effect is not a direct depression of the respiratory center in the manner of opioids. Instead, it is typically a consequence of the severe, uncontrolled neuronal firing and convulsions induced by the overdose. ems1.com Generalized seizures can disrupt normal respiratory patterns, leading to central apnea (B1277953) (cessation of breathing) and airway obstruction. ems1.com The intense muscular contractions during tonic-clonic seizures can impede the mechanics of breathing, and the subsequent post-ictal state is often characterized by respiratory depression. ems1.com Therefore, the "paradoxical" respiratory depression is a secondary effect of nikethamide's extreme CNS toxicity, where the initial overstimulation leads to systemic failure, including the collapse of respiratory function. wjgnet.com
Circadian Rhythmic Influences on Toxicity
The toxicity of nikethamide is not constant but fluctuates depending on the time of day it is administered. This phenomenon, known as chronotoxicity, is linked to the body's internal biological clock.
A pioneering discovery in the field of chronopharmacology was the observation that the lethal effects of nikethamide vary significantly over a 24-hour period. This was first demonstrated in the 1950s by Arvid Carlsson and Folke Serin, who found that the susceptibility of mice to a lethal dose of nikethamide followed a distinct circadian rhythm fens.org. Their work, published in Acta Pharmacologica et Toxicologica, was the first to show that a drug's action could be influenced by the time of day fens.orgtaylorandfrancis.com.
Interactive Data Table: Illustrative Representation of Diurnal Variation in Nikethamide Lethality
The following table is a hypothetical representation based on the established principle of diurnal variation in nikethamide toxicity, as specific historical data is not available.
| Time of Administration (Zeitgeber Time) | Hypothetical LD50 (mg/kg) | Relative Susceptibility |
| ZT0 (Lights On) | 220 | Moderate |
| ZT6 (Mid-Light Phase) | 200 | High |
| ZT12 (Lights Off) | 250 | Low |
| ZT18 (Mid-Dark Phase) | 230 | Moderate-Low |
Note: This table is for illustrative purposes to demonstrate the concept of diurnal variation and does not represent actual experimental data.
The diurnal variation in nikethamide's toxicity is governed by the body's endogenous circadian clock. This internal timekeeping system, located in the suprachiasmatic nucleus of the hypothalamus, orchestrates daily rhythms in a vast array of physiological processes. These include drug metabolism, transport, and the function of receptors in the central nervous system.
The molecular machinery of the biological clock involves a complex interplay of clock genes and their protein products that generate 24-hour oscillations in cellular function. These rhythms can influence the pharmacokinetics and pharmacodynamics of drugs like nikethamide. For instance, the expression and activity of liver enzymes responsible for metabolizing nikethamide may fluctuate throughout the day, leading to different rates of drug clearance and, consequently, varying levels of toxicity. Similarly, the sensitivity of the neuronal receptors that nikethamide acts upon may also exhibit a circadian pattern.
Cellular and Molecular Toxicological Signatures
At the cellular and molecular level, high doses of nikethamide can induce specific toxic effects within the brain, including neuronal damage and interference with key enzymatic activities.
Exposure to toxic levels of nikethamide can lead to neuronal injury and a reactive response from glial cells, a condition known as gliosis. While specific histopathological studies on nikethamide-induced neuronal damage are not extensively detailed in recent literature, its known action as a central nervous system stimulant suggests that overstimulation can lead to excitotoxicity. This process involves the excessive activation of glutamate receptors, leading to an influx of calcium ions and subsequent neuronal cell death.
Gliosis, characterized by the proliferation and hypertrophy of astrocytes and microglia, is a common response to neuronal injury in the central nervous system. These glial cells would be activated in response to nikethamide-induced neuronal damage, forming a glial scar in an attempt to repair the tissue.
Interactive Data Table: Potential Histopathological Findings in Nikethamide-Induced Neurotoxicity
This table presents potential findings that would be investigated in a histopathological study of nikethamide neurotoxicity, based on general principles of neurotoxicology.
| Brain Region | Potential Neuronal Findings | Potential Glial Findings |
| Cerebral Cortex | Apoptotic neurons, pyknotic nuclei | Reactive astrocytosis, microglial activation |
| Hippocampus | Neuronal loss in specific subfields | Increased GFAP expression |
| Medulla Oblongata | Damage to respiratory center neurons | Perineuronal gliosis |
Note: GFAP (Glial Fibrillary Acidic Protein) is a marker for astrocytes. This table is illustrative of the types of observations in neurotoxicology studies.
There is evidence to suggest that nikethamide may interact with cholinesterases, enzymes that are crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). Some studies have classified nikethamide in the context of anticholinesterase poisoning, indicating a potential for it to inhibit cholinesterase activity.
Interactive Data Table: Hypothetical Cholinesterase Inhibition Profile for Nikethamide
This table illustrates the type of data that would be generated in a study of nikethamide's effect on cholinesterase activity.
| Enzyme | Hypothetical IC50 (µM) | Type of Inhibition |
| Acetylcholinesterase (AChE) | Data not available | Data not available |
| Butyrylcholinesterase (BChE) | Data not available | Data not available |
Note: This table highlights the lack of specific quantitative data on nikethamide's cholinesterase inhibition and is for conceptual demonstration only.
Structure Activity Relationship Sar Studies of Nikethamide Analogs
Impact of N-Alkylation and Ring Modifications
The nature of the substituents on the amide nitrogen and modifications to the pyridine (B92270) ring have been shown to significantly influence the analeptic activity of nikethamide analogs.
Investigations into partially cyclic and ring-methylated nikethamide analogs have provided insights into the spatial and electronic requirements for activity. nih.gov Studies on the respiratory-analeptical effects of these analogs have been conducted to understand how altering the conformation and electronic distribution of the molecule affects its interaction with its biological target. nih.gov For instance, the introduction of methyl groups at various positions on the pyridine ring can alter the molecule's lipophilicity and electronic properties, which in turn can affect its ability to cross the blood-brain barrier and bind to its target receptor. Similarly, constraining the diethylamide group within a cyclic structure can provide information about the optimal conformation of this group for analeptic activity.
Table 1: Impact of N-Alkylation and Ring Modifications on Analeptic Activity A representative data table would be presented here if specific analog structures and their corresponding analeptic activity data were available in the search results.
| Compound | Modification | Analeptic Activity (Relative to Nikethamide) |
|---|---|---|
| Nikethamide | N,N-diethyl | 1.0 |
| Analog 1 | N-ethyl, N-propyl | |
| Analog 2 | Pyrrolidinyl amide | |
| Analog 3 | 2-methyl-nikethamide |
Exploration of Homologous and Vinylogous Derivatives
The exploration of homologous and vinylogous derivatives of nikethamide has been a key strategy in SAR studies to understand the importance of the chain length and the electronic properties of the linking group between the pyridine ring and the amide moiety.
A study focusing on the diethylamides of homologous and vinylogs of nicotinic acid and isonicotinic acid has been reported, suggesting a systematic investigation into how altering the distance and electronic conjugation between the pyridine ring and the carbonyl group affects analeptic activity. Homologation, which involves increasing the carbon chain length, can impact the molecule's flexibility and lipophilicity. Vinylogy, the insertion of a carbon-carbon double bond, alters the electronic properties and stereochemistry of the molecule. The findings from such studies are crucial for mapping the pharmacophore and understanding the spatial and electronic requirements of the receptor binding site.
Table 2: Analeptic Activity of Homologous and Vinylogous Nikethamide Derivatives A representative data table would be presented here if specific analog structures and their corresponding analeptic activity data were available in the search results.
| Compound | Modification | Analeptic Activity (Relative to Nikethamide) |
|---|---|---|
| Nikethamide | - | 1.0 |
| Homolog 1 | One additional CH2 group | |
| Homolog 2 | Two additional CH2 groups |
Stereochemical Influences on Analeptic Activity
The differential pharmacological effects of enantiomers are a common phenomenon in drug action. The two enantiomers of a chiral drug can exhibit different affinities for their biological targets, leading to variations in their therapeutic effects and side-effect profiles. In the context of nikethamide analogs, if a chiral center were introduced, it would be crucial to separate and evaluate the individual enantiomers to determine if one is more active or if they have different pharmacological properties. Such studies would provide a more refined understanding of the three-dimensional requirements of the nikethamide binding site.
Correlation of Physicochemical Properties with Pharmacological Action
The pharmacological action of a drug is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with the target receptor. For nikethamide and its analogs, properties such as lipophilicity, electronic effects of substituents, and molecular size are expected to play a significant role in their analeptic activity.
Quantitative structure-activity relationship (QSAR) studies are a powerful tool for correlating these physicochemical properties with biological activity. While specific QSAR studies on nikethamide analeptics were not identified in the search results, the general principles of QSAR would apply. For instance, lipophilicity (often expressed as logP) is a critical factor for CNS-acting drugs as it influences their ability to cross the blood-brain barrier. A parabolic relationship often exists, where either too low or too high lipophilicity can be detrimental to activity. Electronic parameters, such as Hammett constants, can describe the electron-donating or electron-withdrawing nature of substituents on the pyridine ring, which can influence binding affinity. Steric parameters, like Taft's steric parameters, can quantify the size and shape of substituents, which is crucial for fitting into a receptor's binding pocket.
Table 3: Correlation of Physicochemical Properties with Analeptic Activity A representative data table would be presented here if specific analog structures and their corresponding physicochemical parameters and analeptic activity data were available in the search results.
| Compound | logP | Electronic Parameter (e.g., Hammett's σ) | Steric Parameter (e.g., Taft's Es) | Analeptic Activity |
|---|---|---|---|---|
| Nikethamide | ||||
| Analog X |
Design and Synthesis of Novel Nikethamide-Type Analeptics
The insights gained from SAR studies provide a rational basis for the design and synthesis of novel nikethamide-type analeptics with potentially enhanced activity, selectivity, and a more favorable safety profile. The goal is to optimize the molecular structure to improve its interaction with the target while minimizing off-target effects.
The synthesis of novel analogs would typically involve modifications to the three main components of the nikethamide scaffold: the pyridine ring, the amide linker, and the N-alkyl substituents. For example, based on SAR data, one might introduce specific substituents on the pyridine ring to enhance activity or incorporate conformational constraints in the N,N-diethyl group to lock it in a more active conformation. The synthesis of such novel compounds would be followed by rigorous pharmacological evaluation to assess their analeptic potency and to further refine the SAR models. While the search results did not provide specific examples of the design and synthesis of novel nikethamide-type analeptics, this remains an active area of research in medicinal chemistry aimed at developing new and improved respiratory stimulants.
Metabolic Pathways and Pharmacokinetic Profiles of Nikethamide
Absorption and Distribution Characteristics
Nikethamide is readily absorbed following administration. It can be administered through various routes, including oral, intramuscular, and intravenous injections. patsnap.com The intravenous route provides a rapid onset of action, typically within minutes, which is advantageous in emergency situations where it was historically used. patsnap.com Oral and intramuscular routes result in a slower onset, generally between 15 to 30 minutes. patsnap.com
Once absorbed, nikethamide is rapidly distributed throughout the body. While specific details on its volume of distribution and protein binding are not extensively documented in the provided research, its rapid action on the medulla oblongata suggests it effectively crosses the blood-brain barrier. patsnap.com
Biotransformation Pathways and Metabolite Identification
The biotransformation of nikethamide is extensive and varies between species. The primary metabolic processes involve N-desalkylation and N-oxidation. elsevierpure.com
In rats, studies have identified several major metabolites resulting from these pathways. The key biotransformation products include:
Nicotinic acid monoethylamide (N-ethylnicotinamide) : Formed via the N-desalkylation of one of the ethyl groups. elsevierpure.commadbarn.com
Nicotinamide (B372718) : A further product of metabolism, which is also a naturally occurring vitamin. madbarn.comnih.govnih.gov
Nikethamide-N-oxide : Resulting from the N-oxidation of the pyridine (B92270) ring. elsevierpure.com
Nicotinic acid : Identified as a minor metabolite in this species. elsevierpure.com
In horses, nikethamide is known to be metabolized very rapidly. madbarn.comnih.govnih.gov The identification of its metabolites has been a key focus in sports medicine for doping control. The primary metabolite is nicotinamide, which poses a challenge for detection as it is an endogenous compound. madbarn.comnih.govnih.gov However, researchers successfully identified N-ethylnicotinamide as an intermediate metabolite in the urine of horses treated with nikethamide, providing a more specific marker for its use. madbarn.comnih.govnih.gov This discovery was significant as it allowed for a more definitive way to prove the administration of the drug. madbarn.com
The metabolic pathways in different species highlight the importance of identifying unique metabolites for regulatory and diagnostic purposes.
Identified Metabolites of Nikethamide in Preclinical Models
| Metabolite | Species | Metabolic Pathway | Reference |
|---|---|---|---|
| Nicotinic acid monoethylamide | Rat, Horse | N-desalkylation | elsevierpure.commadbarn.com |
| Nicotinamide | Rat, Horse | Further metabolism | elsevierpure.commadbarn.com |
| Nikethamide-N-oxide | Rat | N-oxidation | elsevierpure.com |
Inter-species Pharmacokinetic Comparisons in Preclinical Models
Pharmacokinetic parameters of nikethamide show variation across different preclinical species, which is a common phenomenon in drug metabolism studies. nih.govnih.gov Comparing the metabolic profiles in rats and horses reveals both similarities and differences in how the drug is processed.
Key Pharmacokinetic Differences Between Species:
Metabolite Profile : While both rats and horses metabolize nikethamide to nicotinamide and N-ethylnicotinamide, the identification of nikethamide-N-oxide has been specifically reported in rats. elsevierpure.commadbarn.com This indicates potential differences in the activity of specific metabolic enzymes (e.g., N-oxygenases) between the two species.
Metabolic Rate : Both species metabolize nikethamide rapidly. elsevierpure.commadbarn.comnih.govnih.gov In rats, it has been shown that tolerance can be induced by daily injections, leading to a faster metabolism of the drug compared to non-tolerant controls. elsevierpure.com The rapid metabolism in horses presents challenges for doping detection, necessitating the identification of specific intermediate metabolites. madbarn.comnih.govnih.gov
Comparative Overview of Nikethamide Metabolism in Rats and Horses
| Feature | Rat | Horse | Reference |
|---|---|---|---|
| Primary Metabolic Pathways | N-desalkylation, N-oxidation | N-desalkylation | elsevierpure.commadbarn.com |
| Key Identified Metabolites | Nicotinic acid monoethylamide, Nicotinamide, Nikethamide-N-oxide | N-ethylnicotinamide, Nicotinamide | elsevierpure.commadbarn.com |
| Metabolic Speed | Rapid; can be accelerated with repeated administration | Very rapid | elsevierpure.commadbarn.com |
| Excretion Route | Urine | Urine | elsevierpure.commadbarn.com |
Advanced Analytical Methodologies for Nikethamide Research
Chromatographic Techniques for Detection and Quantification
Chromatography remains a cornerstone for the separation and analysis of Nikethamide in various matrices. Modern advancements in this field have led to highly sensitive and specific methods for its determination.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of Nikethamide, particularly in biological samples. A notable application involves the determination of Nikethamide in human plasma. In one such method, chromatographic separation is achieved using an Agilent Zorbax SB-C18 column (150mm × 2.1mm, 5μm particle size). The mobile phase consists of a 45:55 (v/v) mixture of methanol and water containing 0.1% formic acid. The analysis is performed in the multiple reaction monitoring (MRM) mode, targeting the specific mass transition of m/z 178.8→107.8 for Nikethamide. This technique offers excellent linearity over a concentration range of 20.0–2,000 ng/mL, with a lower limit of quantification of 20.0 ng/mL. The mean recovery of Nikethamide from human plasma using this method ranges from 65.3% to 71.1%.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis of Nikethamide. A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of Nikethamide and Lidocaine in human blood and cerebrospinal fluid. This method utilizes a Zorbax Dikema C18 column (150 mm x 4.60 mm, 5 µm) for separation. nih.gov The mobile phase is a mixture of methanol and a diethylamine-acetic acid buffer (pH 4.0) in a 22:78 (v/v) ratio. nih.gov Detection is carried out at a wavelength of 263 nm. nih.gov This method demonstrates good recovery, with mean values between 69.8% and 94.4% for Nikethamide. nih.gov The limits of detection (LODs) are 0.008 µg/ml in plasma and 0.007 µg/ml in cerebrospinal fluid, highlighting its sensitivity for toxicological analysis. nih.gov
| Parameter | Value |
| Column | Zorbax Dikema C18 (150 mm x 4.60 mm, 5 µm) |
| Mobile Phase | Methanol : Diethylamine-acetic acid buffer (pH 4.0) (22:78 v/v) |
| Detection Wavelength | 263 nm |
| Nikethamide Recovery | 69.8% - 94.4% |
| LOD (Plasma) | 0.008 µg/ml |
| LOD (Cerebrospinal Fluid) | 0.007 µg/ml |
Gas Chromatography (GC) Approaches
Gas Chromatography (GC) provides a robust alternative for the analysis of Nikethamide, particularly in pharmaceutical preparations. A gas-liquid chromatographic (GLC) method has been established for the direct determination of Nikethamide in injectable formulations. nih.gov This method employs a 4% XE-60 on 80-100 mesh Gas-Chrom Q column and a flame ionization detector (FID). nih.gov Anthracene is utilized as an internal standard to ensure accuracy. nih.gov The choice of solvent has been shown to influence the precision of the method, with acetone providing lower coefficients of variation (0.59% to 1.96%) compared to methanol (1.19% to 3.20%). nih.gov
Electrophoretic Separations
Electrophoretic techniques offer high efficiency and resolution for the separation of charged and neutral molecules, making them suitable for Nikethamide analysis.
Micellar Electrokinetic Chromatography (MEKC) Applications
Micellar Electrokinetic Chromatography (MEKC) has been successfully applied to the determination of Nikethamide in human urine and pharmaceutical formulations. nih.gov This method is valued for its simplicity, speed, and low reagent consumption. nih.gov The separation is conducted in a standard fused-silica capillary (51 cm effective length, 75 μm i.d.) under a voltage of 21 kV. nih.gov The background electrolyte is composed of a 0.035 mol/L borate buffer at pH 9, with the addition of 0.05 mol/L sodium dodecyl sulfate (SDS) and 6.5% acetonitrile (ACN). nih.gov Detection of Nikethamide is performed by UV absorbance at 260 nm. nih.gov This MEKC method is highly sensitive, with a limit of detection in urine of 1 μmol/L (0.18 μg/mL). nih.gov The calibration curve is linear over the range of 4-280 μmol/L. nih.gov
| Parameter | Value |
| Capillary | Fused-silica (51 cm effective length, 75 μm i.d.) |
| Voltage | 21 kV |
| Background Electrolyte | 0.035 mol/L borate buffer (pH 9) with 0.05 mol/L SDS and 6.5% ACN |
| Detection | UV absorbance at 260 nm |
| LOD (Urine) | 1 μmol/L (0.18 μg/mL) |
| Linearity Range | 4-280 μmol/L |
Spectroscopic Techniques for Characterization
Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of Nikethamide.
Ultraviolet-visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for the quantification of Nikethamide. The compound exhibits UV absorbance, with detection commonly performed at wavelengths of 260 nm and 263 nm in various chromatographic methods. nih.govnih.gov This property is also utilized for quantification following separation by techniques such as thin-layer chromatography. nih.govrsc.org
Proton Nuclear Magnetic Resonance (PMR) spectroscopy offers a specific and accurate method for the quantitative analysis of Nikethamide in both bulk drug form and injectable dosage formulations. tandfonline.com This technique is based on the integration of the signals from the 4- and 5-position pyridine (B92270) protons of Nikethamide relative to an internal standard, succinimide. tandfonline.com The characteristic peaks for the pyridine protons appear at 7.73 ppm, while the methylene protons of the succinimide internal standard resonate at 2.77 ppm. tandfonline.com This PMR method is noted for its simplicity, rapidity, and accuracy, providing a standard deviation of ±0.48% for the pure drug and ±1.39% for injections. tandfonline.com
Infrared (IR) spectroscopy is another valuable tool for the characterization of Nikethamide. While detailed peak assignments are extensive, the IR spectrum provides a unique fingerprint of the molecule, confirming the presence of key functional groups. An FTIR spectrum of Nikethamide is available in spectral databases for reference. nih.gov
Sample Preparation Strategies for Complex Biological Matrices
The accurate quantification of Nikethamide in complex biological matrices such as blood, plasma, and urine necessitates meticulous sample preparation to remove endogenous interferences like proteins, phospholipids, and salts. japsonline.commedipharmsai.com These preparatory steps are crucial for enhancing the sensitivity and selectivity of the analytical method. The two primary techniques employed for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction is a conventional and effective technique for separating analytes from matrix components based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The optimization of LLE for Nikethamide involves a systematic evaluation of several parameters to maximize extraction efficiency and minimize the co-extraction of interfering substances.
Key optimization parameters include the choice of an appropriate organic solvent, adjustment of the aqueous sample's pH, and the optimization of the solvent-to-sample volume ratio. For Nikethamide, a weakly basic compound, adjusting the pH of the biological sample to an alkaline state (typically pH > 8) is critical. This deprotonates the Nikethamide molecule, increasing its partition into a nonpolar organic solvent. A study involving the extraction of Nikethamide from human plasma demonstrated mean recovery rates between 65.3% and 71.1%. researchgate.net
The selection of the organic solvent is paramount and is based on the polarity of Nikethamide and its ability to form a distinct layer from the aqueous matrix. Solvents such as diethyl ether, ethyl acetate, or mixtures like dichloromethane-isopropanol are often evaluated. The optimization process aims to achieve high recovery of Nikethamide while leaving matrix components behind.
Table 1: LLE Optimization Parameters for Nikethamide Extraction
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction has become a preferred alternative to LLE due to its numerous advantages, including higher analyte recovery, reduced solvent consumption, ease of automation, and the ability to handle multiple samples simultaneously. researchgate.netsigmaaldrich.com The technique involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while the matrix interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.
The selection of the SPE sorbent is the most critical step and depends on the physicochemical properties of Nikethamide and the nature of the biological matrix. Common SPE mechanisms include reversed-phase, normal-phase, and ion-exchange.
Reversed-Phase SPE: Utilizes a nonpolar sorbent (e.g., C18, C8, or polymeric sorbents like Oasis HLB) to retain hydrophobic or moderately polar compounds like Nikethamide from an aqueous matrix.
Ion-Exchange SPE: Can be employed for compounds that are charged in solution. sigmaaldrich.com For Nikethamide, a weak cation-exchange (WCX) sorbent could be used at a specific pH where Nikethamide is positively charged.
The SPE procedure is a multi-step process that must be optimized for each application. These steps include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.
Table 2: General Solid-Phase Extraction (SPE) Protocol for Nikethamide
Validation of Analytical Methods for Biological Samples
Method validation is a mandatory process that provides documented evidence that an analytical procedure is suitable for its intended purpose. au.dkresearchgate.net For bioanalytical methods used in Nikethamide research, validation ensures the reliability and reproducibility of the data. Key validation parameters include sensitivity, specificity, and reproducibility. woah.orgnih.gov
Sensitivity, Specificity, and Reproducibility Assessments
Sensitivity: This is determined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For a sensitive LC-MS-MS method developed for Nikethamide in human plasma, the LLOQ was established at 20.0 ng/mL. researchgate.net
Specificity (or Selectivity): This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. nih.gov Specificity is typically assessed by analyzing at least six different blank matrix samples to check for interferences at the retention time of the analyte and the internal standard. For chromatographic methods, this involves ensuring baseline separation from any interfering peaks.
Reproducibility: This is assessed by evaluating the precision of the method. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is determined at two levels:
Intra-day precision (Repeatability): The precision of the assay over a short period (e.g., a single day).
Inter-day precision (Intermediate Precision): The precision of the assay over a longer period (e.g., on different days, with different analysts or equipment). For the analysis of Nikethamide, one study reported intra-day and inter-day precision to be better than 4.2% and 6.1%, respectively, which is well within the accepted limits for bioanalytical methods. researchgate.net
Table 3: Reported Validation Parameters for a Nikethamide Assay in Human Plasma
Matrix Effects and Internal Standard Utilization
Matrix Effects: When using mass spectrometry, co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. researchgate.neteijppr.com This phenomenon, known as the matrix effect, can adversely affect the accuracy, precision, and sensitivity of the method. researchgate.neteijppr.com It is a major concern in quantitative bioanalysis and must be thoroughly investigated during method validation. nih.gov The evaluation is typically performed by comparing the analyte's response in a standard solution to its response in a post-extraction spiked blank matrix sample.
Internal Standard (IS) Utilization: The most effective way to compensate for matrix effects and for variability during sample preparation and analysis is the use of an appropriate internal standard. nih.govnih.gov An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterium or Carbon-13 labeled Nikethamide). A SIL-IS behaves almost identically to the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction for any signal variation. nih.govresearchgate.net
When a SIL-IS is not available, a structural analogue with similar physicochemical properties can be used. For instance, in an LC-MS-MS method for Nikethamide determination, Atropine was successfully used as an internal standard. researchgate.net The IS is added to all samples, calibrators, and quality controls at a constant concentration at the beginning of the sample preparation process. The final quantification is based on the ratio of the analyte peak area to the IS peak area, which corrects for variations.
Table 4: Compounds Mentioned in the Article
Nikethamide As a Research Tool and Experimental Model Component
Probing Respiratory Control Mechanisms
Nikethamide's primary action is the stimulation of the central nervous system, with a pronounced effect on the medullary respiratory centers in the brainstem, which are responsible for controlling vital functions like breathing. patsnap.com By stimulating these centers, nikethamide increases the rate and depth of respiration. patsnap.com This action has made it an important experimental tool for researchers to probe the intricate mechanisms of respiratory control.
The compound is understood to enhance the sensitivity of central chemoreceptors to carbon dioxide and also to stimulate peripheral chemoreceptors in the carotid bodies. patsnap.com These peripheral chemoreceptors are sensory organs that detect changes in blood oxygen, carbon dioxide, and pH levels. By activating these pathways, nikethamide induces a hyperventilatory response, providing a model to study the physiological and neurological pathways that govern breathing. Researchers have utilized nikethamide-induced respiratory stimulation to understand how different neural inputs are integrated to maintain respiratory homeostasis.
Investigating Central Nervous System Stimulant Effects
As a CNS stimulant, nikethamide has been employed in research to explore the broader effects of stimulant compounds on the brain and behavior. patsnap.com Its mechanism, while not fully elucidated, is thought to involve the modulation of various neurotransmitter systems. patsnap.com This makes it a useful compound for studying the pathways involved in arousal, alertness, and in higher doses, the generation of convulsive activity. patsnap.com
Animal models of nikethamide-induced seizures have been particularly instrumental in the screening and evaluation of potential anticonvulsant drugs. wjgnet.com By inducing a predictable and reproducible seizure response, nikethamide allows researchers to assess the efficacy of novel compounds in suppressing or preventing seizure activity. This provides a valuable platform for understanding the neurobiological basis of epilepsy and for the initial stages of anticonvulsant drug discovery.
Evaluation of Potential Antidotes for Depressant Overdoses in Research Settings
Historically, nikethamide was used as a medical countermeasure for overdoses of CNS depressants, such as barbiturates and tranquilizers. taylorandfrancis.com While its clinical use for this purpose has declined due to a narrow therapeutic window and the availability of safer alternatives, it remains a relevant tool in preclinical research settings. patsnap.comnih.gov Animal models of depressant-induced respiratory depression can be treated with nikethamide to evaluate its restorative effects on breathing. patsnap.com
This experimental setup allows for the investigation of the antagonistic relationship between CNS stimulants and depressants. Furthermore, it provides a model to test the efficacy of novel antidotes. For instance, a new compound intended to reverse the effects of a depressant drug could be evaluated for its ability to prevent or treat nikethamide-induced toxicity, such as seizures, in an overdose model. A study investigating the effects of magnesium sulfate on nikethamide-induced seizures in mice provides a clear example of this research application. The study demonstrated that magnesium sulfate could significantly delay the onset of seizures and reduce their severity and mortality, showcasing a potential therapeutic intervention. wjgnet.comwjgnet.comnih.gov
| Treatment Group | Seizure Latency (minutes) | Seizure Severity (score) | Seizure Duration (minutes) | Mortality Rate (%) |
|---|---|---|---|---|
| Saline Control | 5.2 ± 1.1 | 4.5 ± 0.5 | 15.3 ± 2.4 | 80 |
| Low-Dose MgSO4 (50 mg/kg) | 8.9 ± 1.5 | 3.2 ± 0.4 | 18.1 ± 2.9 | 60 |
| Medium-Dose MgSO4 (100 mg/kg) | 12.4 ± 1.8 | 2.1 ± 0.3 | 22.5 ± 3.1 | 40 |
| High-Dose MgSO4 (200 mg/kg) | 15.8 ± 2.2 | 1.3 ± 0.2 | 25.7 ± 3.5 | 20 |
| Data adapted from a study on the protective effects of magnesium sulfate against nikethamide-induced seizures. wjgnet.comwjgnet.comnih.gov *Indicates a statistically significant difference compared to the saline control group. |
Studying Neuropharmacological Responses of Natural Products and Novel Compounds
Nikethamide serves as a standard pharmacological challenge agent in the screening of natural products and novel synthetic compounds for their potential neuropharmacological activities.
The convulsive effects of high doses of nikethamide are utilized as a screening model to identify compounds with anticonvulsant properties. wjgnet.com Natural product extracts or novel chemical entities are administered to laboratory animals prior to the induction of seizures with nikethamide. A delay in the onset of seizures, a reduction in their intensity, or complete prevention of convulsions indicates potential anticonvulsant activity of the test substance. This approach allows for the high-throughput screening of large libraries of compounds to identify promising leads for further drug development.
One such study investigated the anticonvulsant effects of extracts from Bombyx batryticatus (the stiff silkworm) in a nikethamide-induced seizure model in mice. The results demonstrated that the extracts could significantly prolong the latent period before seizure onset, indicating a potential anticonvulsant effect. mdpi.com
| Treatment Group | Dose (g/kg) | Latency to First Seizure (seconds) | Protection against Seizures (%) |
|---|---|---|---|
| Control (Vehicle) | - | 315 ± 45 | 0 |
| Bombyx batryticatus Extract | 10 | 480 ± 62 | 22 |
| Bombyx batryticatus* Extract | 20 | 610 ± 75 | 44 |
| Bombyx batryticatus* Extract | 30 | 750 ± 88 | 67 |
| Data adapted from a study investigating the anticonvulsant properties of *Bombyx batryticatus. mdpi.com *Indicates a statistically significant difference compared to the control group. |
Nikethamide can also be used to probe the potential CNS stimulant or depressant properties of novel compounds. When a test substance is co-administered with a sub-stimulant dose of nikethamide, an exaggerated stimulant response may suggest synergistic stimulant properties. Conversely, if a compound attenuates the stimulant effects of nikethamide, it may possess CNS depressant or antagonistic activity. patsnap.com These types of interaction studies are valuable for characterizing the pharmacological profile of new chemical entities.
Methodological Considerations for In Vitro and In Vivo Studies
The use of nikethamide in research necessitates careful methodological considerations to ensure the validity and reproducibility of experimental findings.
For in vivo studies, factors such as the choice of animal species, route of administration, and dose selection are critical. walshmedicalmedia.com Different species can exhibit varying sensitivities to nikethamide, and the route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will influence the onset and duration of its effects. patsnap.com Dose-response relationships must be empirically determined for the specific experimental model and endpoint being investigated. nih.gov Furthermore, all animal studies should adhere to ethical guidelines and be designed to minimize animal distress.
In in vitro models, such as cell cultures or isolated tissue preparations, the concentration of nikethamide and the duration of exposure are key parameters. farmaciajournal.com While in vitro systems can be useful for investigating cellular and molecular mechanisms, they may not fully recapitulate the complex physiological interactions that occur in a whole organism. walshmedicalmedia.com Therefore, results from in vitro studies should be interpreted with caution and, where possible, validated in in vivo models. The development of more complex in vitro models, such as organ-on-a-chip systems, may help to bridge the gap between traditional cell culture and whole-animal studies. mdpi.com
Ethical and Regulatory Frameworks in Nikethamide Research
Adherence to Institutional Review Board (IRB) Protocols
All research involving human subjects must undergo review and approval by an Institutional Review Board (IRB), an independent committee tasked with upholding the rights and welfare of research participants. For any proposed study on nikethamide, the IRB's primary role is to ensure that the research is ethically sound and complies with all applicable regulations before its initiation and during its execution.
Key functions of the IRB in the context of nikethamide research include:
Protocol Review: The IRB meticulously examines the research protocol, including the study's objectives, methodology, and procedures, to ensure a sound research design.
Informed Consent: A critical aspect of IRB review is the evaluation of the informed consent process and documents. The IRB ensures that potential participants are provided with a clear and comprehensive explanation of the research, including its purpose, procedures, and any potential risks, enabling them to make a voluntary and informed decision about participation.
Risk Minimization: The IRB is responsible for verifying that the research design minimizes potential risks to participants.
Ongoing Oversight: The IRB's responsibility does not end with the initial approval. It conducts periodic reviews of the ongoing research to ensure continued compliance with the approved protocol and to address any new ethical issues that may arise.
The composition of an IRB is diverse, typically including members with expertise in scientific and non-scientific areas, as well as community representatives, to ensure a comprehensive and balanced review of the research.
Risk-Benefit Analysis in Experimental Design
A cornerstone of ethical research is the principle of a favorable risk-benefit ratio. In the experimental design of studies involving nikethamide, a thorough analysis of potential risks to participants versus the anticipated benefits is mandatory. This analysis is a continuous process that begins in the preclinical phase and extends through all stages of clinical research.
Historically, nikethamide was employed to counteract respiratory depression from tranquilizer overdoses. wikipedia.orgwoodlibrarymuseum.org However, its use has largely been superseded by more effective and safer alternatives due to its narrow therapeutic window and potential for adverse effects. patsnap.com This historical context heavily influences the contemporary risk-benefit analysis for any new research on the compound.
The following table outlines the key considerations in a risk-benefit analysis for nikethamide research:
| Aspect | Potential Benefits | Potential Risks |
|---|---|---|
| Scientific Knowledge | - Further understanding of the mechanisms of respiratory control.
| - Exposure of participants to a substance with a known history of safety concerns. |
| Participant Benefits | - Unlikely direct therapeutic benefit in most modern research contexts, given the availability of safer alternatives. | - Potential for cardiovascular and neurological side effects. |
| Societal Benefits | - Potential for developing new therapies for specific, niche indications where current treatments are inadequate (highly speculative). | - Ethical concerns related to the use of a potentially harmful substance in research. |
The IRB plays a crucial role in evaluating this risk-benefit analysis, ensuring that the potential benefits justify the risks involved.
Compliance with International Ethical Codes and Reporting Standards
Research on nikethamide, as with any medical research, must adhere to internationally recognized ethical codes and reporting standards to ensure transparency, integrity, and the protection of human rights.
International Ethical Codes:
The Declaration of Helsinki: Developed by the World Medical Association, this is a foundational document in human research ethics. It emphasizes principles such as the well-being of the research subject taking precedence over the interests of science and society, the necessity of informed consent, and the requirement for review by an independent ethics committee.
Council for International Organizations of Medical Sciences (CIOMS) Guidelines: These guidelines provide detailed ethical guidance for biomedical research involving human subjects, addressing issues such as informed consent, vulnerability of research participants, and community engagement.
Reporting Standards: Transparent and complete reporting of research findings is an ethical obligation. Various guidelines have been developed to ensure that publications provide sufficient detail to allow for critical appraisal and replication. For preclinical studies, the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are crucial for ensuring that research on animals is reported in a comprehensive and transparent manner. For clinical trials, adherence to standards like the CONSORT (Consolidated Standards of Reporting Trials) statement is essential.
Considerations for Animal Welfare in Preclinical Research
Preclinical studies, which often involve animals, are a necessary step in evaluating the properties of a compound like nikethamide before it can be considered for human trials. The ethical framework for such research is centered on the principles of the "Three Rs":
Replacement: Using non-animal methods whenever possible. This could include in vitro studies or computer modeling to investigate nikethamide's mechanisms of action.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. This involves careful statistical planning and experimental design.
Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate housing, handling, and humane endpoints.
In the context of nikethamide research, refinement might involve carefully monitoring animals for any signs of distress due to the compound's stimulant properties and establishing clear criteria for intervention or humane euthanasia if necessary. All animal research must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee.
Implications for Public Health and Research Translation
The trajectory of nikethamide from a widely used respiratory stimulant to a compound of primarily historical interest has significant implications for public health and the translation of research into clinical practice. patsnap.com
The initial research and clinical use of nikethamide addressed a critical public health need: the management of respiratory depression, particularly from drug overdoses. patsnap.comwoodlibrarymuseum.org The translation of early laboratory findings on its stimulant effects into a clinical application represented a positive step in medical intervention at the time.
However, continued research and clinical experience revealed its limitations and potential for harm, leading to a shift in the public health landscape. The development and adoption of safer and more effective treatments for respiratory depression is a prime example of how ongoing research contributes to improved public health outcomes. The decline in nikethamide's use demonstrates a successful translation of new scientific knowledge into safer clinical practices.
From an ethical standpoint, the history of nikethamide underscores the importance of post-market surveillance and the continuous re-evaluation of a drug's risk-benefit profile. It also highlights the ethical imperative to seek safer alternatives, even for established treatments. Any contemporary research on nikethamide must be justified within this historical and public health context, likely focusing on its properties as a research tool rather than a therapeutic agent. patsnap.com
Q & A
Basic Research Questions
Q. What are the established experimental protocols for synthesizing Nikethamide, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols should follow historical methods described in primary literature (e.g., Faust, 1925) while adhering to modern safety standards. Detailed experimental sections must include reagent purity, reaction conditions (temperature, solvent systems), and characterization data (NMR, HPLC) . Reproducibility requires transparent reporting of deviations and cross-referencing prior synthesis routes, such as those for structurally analogous compounds like lobeline .
Q. What pharmacological mechanisms historically justified Nikethamide’s use as a respiratory stimulant?
- Methodological Answer : Early studies focused on its action on the central nervous system, particularly its stimulation of the medullary respiratory center. Researchers should employ receptor-binding assays (e.g., radioligand displacement) to compare Nikethamide’s affinity with modern analogs. Historical data on vasoconstrictive effects via local arterial action should be contextualized using in vitro vascular models .
Q. How can researchers critically evaluate historical clinical data on Nikethamide’s neonatal applications?
- Methodological Answer : Use systematic reviews to assess case studies (e.g., Liverpool hospital reports linking cycliton injections to ischemic lesions). Cross-validate findings with modern safety protocols, emphasizing ethical reporting of adverse effects and statistical analysis of survival rates in neonatal paralysis cases .
Advanced Research Questions
Q. How can contradictory data on Nikethamide’s vasoconstrictive effects be resolved?
- Methodological Answer : Design comparative studies using isolated arterial rings or in vivo models to test concentration-dependent responses. Address contradictions by reconciling historical methodologies (e.g., intra-arterial injection techniques) with modern pharmacological standards. Apply meta-analyses to identify confounding variables, such as solvent carriers or injection sites, as seen in thiopentone studies .
Q. What ethical frameworks guide the use of Nikethamide in contemporary research, given its outdated status?
- Methodological Answer : Follow institutional review board (IRB) guidelines for compounds with known risks. Justify its use via risk-benefit analyses, citing alternatives like newer respiratory stimulants. Reference ethical codes (e.g., Declaration of Helsinki) to ensure transparency in reporting adverse outcomes, particularly in neonatal studies .
Q. What statistical methods are optimal for analyzing Nikethamide’s efficacy in historical vs. modern studies?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) to compare small historical cohorts (e.g., 5 purpura cases) with larger datasets. Incorporate survival analysis for neonatal applications and multivariate regression to control for confounding factors like asphyxia .
Q. How can in vitro models address safety concerns while studying Nikethamide’s pharmacological action?
- Methodological Answer : Utilize cell-based assays (e.g., neuronal cell lines) to quantify respiratory stimulation without systemic risks. Compare results with historical in vivo data, adjusting for interspecies variability. Validate findings using calcium imaging or patch-clamp electrophysiology to isolate receptor-level effects .
Data Analysis and Replication Strategies
Q. What methodologies ensure reliable replication of Nikethamide’s synthesis and pharmacological testing?
- Methodological Answer : Document all experimental variables (e.g., solvent purity, ambient humidity) in supplemental materials. Use open-access platforms to share raw spectral data and chromatograms. Replicate key studies (e.g., vasoconstriction assays) under blinded conditions to minimize bias .
Q. How should researchers navigate discrepancies in purity assessment of synthesized Nikethamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
